molecular formula C21H33N3O10 B607171 DNP-PEG4-t-butyl ester CAS No. 1817735-31-1

DNP-PEG4-t-butyl ester

Cat. No. B607171
CAS RN: 1817735-31-1
M. Wt: 487.51
InChI Key: RGSWKQPPFCMJEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DNP-PEG4-t-butyl ester is PEG Linker

Scientific Research Applications

PEGylation

“DNP-PEG4-t-butyl ester” is a PEG linker . PEGylation is the process of attaching the strands of the polymer PEG to molecules, most typically peptides, proteins, and antibody fragments, that can improve the safety and efficiency of many therapeutic agents .

Ion Transport Across Membranes

DNP is involved in biological pathways and participates in ion transport across membranes . This makes “DNP-PEG4-t-butyl ester” useful in studies involving ion channels and membrane transport.

Increase Water Solubility

The hydrophilic PEG linker in “DNP-PEG4-t-butyl ester” increases water solubility of a compound in aqueous media . This property is beneficial in drug delivery systems where improving the solubility of therapeutic agents can enhance their bioavailability.

Bioconjugation

“DNP-PEG4-t-butyl ester” can be used for bioconjugation . Bioconjugation is the process of chemically linking two or more biomolecules together, which is a critical step in the development of diagnostic and therapeutic agents.

Building Block for Synthesis

“DNP-PEG4-t-butyl ester” can be used as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules . This makes it a valuable tool in the field of medicinal chemistry.

Protein Degradation

“DNP-PEG4-t-butyl ester” can be synthetically incorporated into proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation . This application is particularly relevant in the development of new therapeutic strategies for diseases like cancer.

Antibody-Drug Conjugates

“DNP-PEG4-t-butyl ester” can be synthetically incorporated into antibody-drug conjugates . Antibody-drug conjugates are a class of therapeutics which deliver cytotoxic agents directly to

Mechanism of Action

properties

{ "Design of the Synthesis Pathway": "The synthesis of DNP-PEG4-t-butyl ester can be achieved through the reaction of DNP-PEG4-OH with t-butyl chloroformate in the presence of a base such as triethylamine. The reaction is expected to yield DNP-PEG4-t-butyl ester and t-butanol as a byproduct.", "Starting Materials": [ "DNP-PEG4-OH", "t-butyl chloroformate", "triethylamine", "dichloromethane", "diethyl ether", "sodium bicarbonate", "anhydrous sodium sulfate" ], "Reaction": [ "DNP-PEG4-OH is dissolved in dichloromethane and cooled to 0°C.", "Triethylamine is added to the solution and stirred for 10 minutes.", "T-butyl chloroformate is added dropwise to the solution and stirred for 2 hours at room temperature.", "The reaction mixture is washed with a saturated solution of sodium bicarbonate and dried over anhydrous sodium sulfate.", "The solvent is evaporated under reduced pressure and the residue is dissolved in diethyl ether.", "The diethyl ether solution is washed with water and dried over anhydrous sodium sulfate.", "The solvent is evaporated under reduced pressure to yield DNP-PEG4-t-butyl ester as a white solid." ] }

CAS RN

1817735-31-1

Product Name

DNP-PEG4-t-butyl ester

Molecular Formula

C21H33N3O10

Molecular Weight

487.51

IUPAC Name

tert-butyl 1-((2,4-dinitrophenyl)amino)-3,6,9,12-tetraoxapentadecan-15-oate

InChI

InChI=1S/C21H33N3O10/c1-21(2,3)34-20(25)6-8-30-10-12-32-14-15-33-13-11-31-9-7-22-18-5-4-17(23(26)27)16-19(18)24(28)29/h4-5,16,22H,6-15H2,1-3H3

InChI Key

RGSWKQPPFCMJEK-UHFFFAOYSA-N

SMILES

O=C(OC(C)(C)C)CCOCCOCCOCCOCCNC1=CC=C([N+]([O-])=O)C=C1[N+]([O-])=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

DNP-PEG4-t-butyl ester

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DNP-PEG4-t-butyl ester
Reactant of Route 2
Reactant of Route 2
DNP-PEG4-t-butyl ester
Reactant of Route 3
Reactant of Route 3
DNP-PEG4-t-butyl ester
Reactant of Route 4
Reactant of Route 4
DNP-PEG4-t-butyl ester
Reactant of Route 5
Reactant of Route 5
DNP-PEG4-t-butyl ester
Reactant of Route 6
Reactant of Route 6
DNP-PEG4-t-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.